Ternatin heptapeptide

Obesity Research Adipogenesis Fatty Acid Synthase Inhibition

Ternatin heptapeptide (CAS 148619-41-4) is the definitive reference standard for studying adipogenesis and de novo lipogenesis. With an IC50 of 0.027 μM in 3T3-L1 adipocytes, it outperforms cerulenin and C75 by 55- to 570-fold, enabling lower working concentrations that eliminate DMSO carryover artifacts. The well-characterized 10× selectivity window over cytotoxicity ensures clean mechanistic data. In vivo validation at 5 mg/kg/day in DIO mice confirms suppression of body weight, fat accumulation, hyperglycemia, and hepatic SREBP-1c. Critically, the β-OH-D-Leu7 stereochemistry is essential—epimerization to [D-Leu7]ternatin reduces anti-adipogenic efficacy and increases cytotoxicity 12-fold. For SAR studies or anti-proliferative assays (HCT116 IC50 71 nM), this ≥98% purity cyclic heptapeptide provides the potency, selectivity, and structural benchmark that generic FAS inhibitors cannot match.

Molecular Formula C37H67N7O8
Molecular Weight 738.0 g/mol
CAS No. 148619-41-4
Cat. No. B133347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTernatin heptapeptide
CAS148619-41-4
Synonymscyclo(-OH-Leu-Ile-(NMe)Ala-(NMe)Leu-Leu-(NMe)Ala-(NMe)Ala-)
cyclo(-OH-leucyl-isoleucyl-(N-methyl)alanyl-(N-methyl)leucyl-leucyl-(N-methyl)alanyl-(N-methyl)alanyl-)
ternatin heptapeptide
Molecular FormulaC37H67N7O8
Molecular Weight738.0 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
InChIInChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1
InChIKeyZMFVAIFXJWEOMH-PTPSPKLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Ternatin Heptapeptide (CAS 148619-41-4): Procurement Data Sheet for a High-Potency Anti-Adipogenic Cyclic Heptapeptide


Ternatin heptapeptide (CAS 148619-41-4), synonymously referred to as (−)-ternatin, is a highly N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor (also known as Trametes versicolor) [1]. This compound is a fungal secondary metabolite with a molecular formula of C37H67N7O8 and a molecular weight of 737.97 g/mol, characterized by a unique cyclic structure containing multiple non-coded amino acids including D-allo-isoleucine and (2R,3R)-3-hydroxyleucine [2]. As a potent inhibitor of fat accumulation in 3T3-L1 murine adipocytes, ternatin has been rigorously characterized for its anti-adipogenic and cytotoxic properties in vitro, and its in vivo efficacy has been demonstrated in murine models of diet-induced obesity and type 2 diabetes [3][4].

Ternatin Heptapeptide (CAS 148619-41-4): Why In-Class Fatty Acid Synthase Inhibitors and Other Cyclic Peptides Cannot Be Substituted


Ternatin heptapeptide cannot be interchangeably substituted with generic fatty acid synthase (FAS) inhibitors or structurally similar cyclic peptides due to fundamental differences in potency, mechanism, and functional profile. A direct comparative study demonstrated that [D-Leu7]ternatin, an epimer at the β-OH-D-Leu7 position, exhibits reduced anti-adipogenic efficacy compared to ternatin itself, underscoring the critical role of stereochemistry at this residue [1]. Furthermore, ternatin displays a 12-fold lower cytotoxicity than [D-Leu7]ternatin in 3T3-L1 adipocytes, establishing a more favorable therapeutic window [1]. In the broader FAS inhibitor landscape, ternatin's sub-micromolar IC50 of 0.027 μM for fat accumulation inhibition contrasts starkly with cerulenin (KAS IC50 = 1.5 μM) and C75 (FAS IC50 = 15.53 μM), representing a potency differential of 55-fold to over 570-fold [2]. Among cyclic heptapeptides, ternatin's anti-proliferative IC50 of 71 nM against HCT116 cells stands in marked contrast to scytalidamides A and B (IC50 = 2.7 μM and 11.0 μM, respectively), reflecting a 38-fold to 155-fold potency advantage [3].

Ternatin Heptapeptide (CAS 148619-41-4): Quantified Comparative Performance Evidence for Scientific Selection


Ternatin Heptapeptide vs. [D-Leu7]Ternatin: Direct Epimer Comparison Reveals Critical Stereochemical Requirement for Anti-Adipogenic Potency

A direct head-to-head comparison in 3T3-L1 murine adipocytes established that ternatin exhibits superior anti-adipogenic efficacy relative to its epimer, [D-Leu7]ternatin. The study quantified that the inhibitory effect on fat accumulation of [D-Leu7]ternatin was lower than that of ternatin [1]. Critically, the cytotoxicity IC50 value for [D-Leu7]ternatin was 12-fold higher than that of ternatin, indicating that the epimer is substantially more toxic while being less efficacious [1]. This demonstrates that the specific stereochemical configuration at the β-OH-D-Leu7 residue is a non-negotiable structural determinant for both potency and safety, directly precluding substitution with this closely related analog.

Obesity Research Adipogenesis Fatty Acid Synthase Inhibition Stereochemistry

Ternatin Heptapeptide vs. Cerulenin and C75: Superior Anti-Adipogenic Potency Quantified by Cross-Study IC50 Comparison

Cross-study comparison of anti-adipogenic potency in 3T3-L1 adipocytes reveals that ternatin heptapeptide (IC50 = 0.027 μM) is 55-fold more potent than cerulenin (KAS IC50 = 1.5 μM) and 575-fold more potent than C75 (FAS IC50 = 15.53 μM) in inhibiting fat accumulation [1]. Cerulenin, a widely used natural FAS inhibitor, and C75, a synthetic FAS inhibitor, both operate in the micromolar range, whereas ternatin achieves nanomolar inhibition. This potency differential translates to substantially lower compound requirements per assay and reduced solvent (e.g., DMSO) carryover into cellular systems.

Fatty Acid Synthase Anti-Obesity Agents Lipid Metabolism Potency

Ternatin Heptapeptide vs. Scytalidamides A and B: Cytotoxic Potency Differential Against HCT116 Colon Carcinoma Cells

Cross-study comparison of cytotoxic activity against the HCT116 human colon adenocarcinoma cell line reveals that ternatin heptapeptide (IC50 = 71 nM) is 38-fold more potent than scytalidamide A (IC50 = 2.7 μM) and 155-fold more potent than scytalidamide B (IC50 = 11.0 μM) [1][2]. Both ternatin and the scytalidamides are cyclic heptapeptides of fungal origin, yet ternatin demonstrates markedly superior anti-proliferative efficacy in this widely used colorectal cancer model.

Cancer Research Colon Carcinoma Cytotoxicity Cyclic Peptides

Ternatin Heptapeptide: Quantified Therapeutic Window in 3T3-L1 Adipocytes (Cytotoxicity vs. Anti-Adipogenic Concentration)

In 3T3-L1 murine adipocytes, ternatin heptapeptide exhibits a quantifiable concentration window separating its desired anti-adipogenic activity from undesirable cytotoxicity. Ternatin inhibits adipogenesis with an IC50 of 27 nM and becomes cytotoxic to 3T3-L1 adipocytes at 10-fold higher concentrations (approximately 270 nM) . This provides a defined 10× concentration range for experimental manipulation without confounding cytotoxicity, establishing a clear operational window for metabolic studies.

Therapeutic Index Selectivity Adipocyte Biology Safety Margin

Ternatin Heptapeptide (CAS 148619-41-4): Evidence-Backed Application Scenarios for Research and Industrial Use


Metabolic Disease Research: Adipogenesis and Obesity Model Systems Requiring Nanomolar FAS Inhibition

For studies investigating adipocyte differentiation, lipid droplet accumulation, and de novo lipogenesis, ternatin heptapeptide provides nanomolar potency (IC50 = 0.027 μM in 3T3-L1 cells) that far exceeds the micromolar activity of cerulenin or C75 . This potency enables lower working concentrations, minimizing DMSO carryover artifacts and off-target effects. The established in vivo efficacy at 5 mg/kg/day in diet-induced obese mice, demonstrating suppression of body weight and fat accumulation, further validates its utility as a tool for metabolic research [1]. The defined 10× window between anti-adipogenic and cytotoxic concentrations provides a reliable experimental range for mechanistic studies without confounding cytotoxicity.

Cancer Metabolism Research: Probing Fatty Acid Synthase Dependency in Colorectal Cancer

Ternatin heptapeptide demonstrates potent anti-proliferative activity against HCT116 human colon adenocarcinoma cells with an IC50 of 71 nM . This nanomolar potency in a widely used colorectal cancer model positions ternatin as a valuable tool for interrogating the role of FAS-dependent lipogenesis in cancer cell survival and proliferation. Compared to scytalidamides and other cyclic heptapeptides that exhibit micromolar activity, ternatin's superior potency enables more precise dose-response characterization and reduces compound consumption in multi-well screening formats [1].

Structure-Activity Relationship (SAR) Studies of Cyclic Heptapeptide FAS Inhibitors

The well-characterized structure-activity relationship at the β-OH-D-Leu7 residue makes ternatin heptapeptide an essential reference standard for SAR investigations. Direct comparative data show that [D-Leu7]ternatin exhibits reduced anti-adipogenic efficacy and 12-fold higher cytotoxicity . This established baseline allows researchers to systematically evaluate novel synthetic derivatives by benchmarking against ternatin's potency and selectivity profile. The availability of synthetic methodology for ternatin and its derivatives further supports its use as a scaffold for developing chemical probes or advanced functionalized analogs (e.g., biotinylated or fluorescent conjugates) [1].

Type 2 Diabetes Research: Hepatic Fatty Acid Synthesis and SREBP-1c Regulation

In vivo studies in spontaneously diabetic KK-Ay mice demonstrate that ternatin heptapeptide suppresses hyperglycemia and reduces hepatic SREBP-1c mRNA levels, a key transcriptional regulator of lipogenic gene expression . Ternatin also directly lowered SREBP-1c mRNA in Hepa1-6 hepatocyte cells in vitro. This dual in vitro/in vivo evidence of SREBP-1c pathway modulation supports ternatin's application in studying the intersection of hepatic lipid metabolism and glucose homeostasis, distinct from FAS inhibitors that act solely through enzymatic inhibition without transcriptional effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ternatin heptapeptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.